molecular formula C10H8ClN B6165637 3-chloro-7-methylquinoline CAS No. 73863-53-3

3-chloro-7-methylquinoline

Cat. No.: B6165637
CAS No.: 73863-53-3
M. Wt: 177.6
InChI Key:
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Description

3-chloro-7-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the third position and a methyl group at the seventh position in the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline ring system

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the synthesis process. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group at the seventh position can be oxidized to form corresponding quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-chloro-7-methylquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Materials Science: It is employed in the development of organic semiconductors, dyes, and other materials with specific electronic properties.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-chloro-7-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloroquinoline: Lacks the methyl group at the seventh position, resulting in different chemical properties and biological activities.

    7-methylquinoline: Lacks the chlorine atom at the third position, which affects its reactivity and applications.

    Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness

3-chloro-7-methylquinoline is unique due to the combined presence of both chlorine and methyl groups, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

73863-53-3

Molecular Formula

C10H8ClN

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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